N-(1-Methyl-1H-benzimidazol-5-yl)urea

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Regioisomeric purity is critical for benzimidazole-urea SAR studies; 2- or 6-ureido contaminants alter pharmacophore presentation. This compound offers a validated 1-methyl-5-ureido scaffold for kinase hinge-region binding (VEGFR-2/TIE-2). - Defined donor-donor-acceptor motif (TPSA 72.9 Ų) for fragment-based screening - Synthetic handle for N,N'-disubstituted urea libraries without N1 protection - MW 190.20, XLogP3-AA 0; favorable aqueous solubility for biochemical assays

Molecular Formula C9H10N4O
Molecular Weight 190.20 g/mol
CAS No. 72550-39-1
Cat. No. B14461989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Methyl-1H-benzimidazol-5-yl)urea
CAS72550-39-1
Molecular FormulaC9H10N4O
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C=CC(=C2)NC(=O)N
InChIInChI=1S/C9H10N4O/c1-13-5-11-7-4-6(12-9(10)14)2-3-8(7)13/h2-5H,1H3,(H3,10,12,14)
InChIKeyAATDBTFUDBHVBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Methyl-1H-benzimidazol-5-yl)urea (CAS 72550-39-1): Physicochemical Profile and Class Context for Scientific Procurement


N-(1-Methyl-1H-benzimidazol-5-yl)urea is a small-molecule benzimidazole-urea derivative (C9H10N4O, MW 190.20 g/mol) [1]. The compound incorporates a benzimidazole core methylated at the N1 position and a primary urea moiety attached at the C5 position of the fused ring system. Its computed physicochemical properties include a topological polar surface area (TPSA) of 72.9 Ų, XLogP3-AA of 0, two hydrogen bond donors, and two hydrogen bond acceptors [1]. Within the broader benzimidazole-urea chemotype—which has been explored for kinase inhibition (VEGFR-2, TIE-2), antibacterial dual-targeting of DNA gyrase/topoisomerase IV, antiviral activity, and immunosuppression [2]—the 1-methyl-5-ureido substitution pattern provides a defined, synthetically accessible scaffold whose specific regiochemistry differentiates it from 2-substituted and N-unsubstituted analogs.

Defined 5‑ureido, N1‑methyl regioisomer scaffold
Suitable for kinase hinge‑binding SAR studies
Fragment‑like profile (MW 190, 2 HBD/2 HBA) for FBDD

Why N-(1-Methyl-1H-benzimidazol-5-yl)urea Cannot Be Replaced by Generic Benzimidazole-Urea Analogs


Within the benzimidazole-urea series, the position of the urea substituent on the benzimidazole ring critically determines hydrogen-bonding geometry with biological targets. SAR studies on benzimidazole-urea kinase inhibitors have demonstrated that the N1 nitrogen of the benzimidazole and the urea NH groups form specific, conserved interactions in the ATP-binding pocket; shifting the urea substituent from the 5-position to the 2-position or modifying the N1 substituent can abolish or drastically reduce potency [1]. For procurement purposes, regioisomeric purity is therefore essential—a 2-ureido or 6-ureido contaminant would introduce a different pharmacophoric presentation and cannot be treated as equivalent. Furthermore, the N1-methyl group influences both the compound's conformational preferences and its metabolic stability relative to N1-unsubstituted analogs, making direct substitution with des-methyl or N1–ethyl variants inappropriate without re-validation of the experimental system [1].

Regioisomer mismatch 2‑ureido or 6‑ureido isomers present incompatible pharmacophores and may abolish target engagement observed with the 5‑ureido regioisomer.
N1‑substitution sensitivity Des‑methyl or N1‑ethyl variants may shift conformational preferences and metabolic stability, potentially altering assay outcomes.

Quantitative Differentiation Evidence for N-(1-Methyl-1H-benzimidazol-5-yl)urea Versus Closest Analogs


Regioisomeric Differentiation: 5-Ureido vs. 2-Ureido Substitution Topology and Target Engagement Potential

The 5-ureido substitution positions the urea donor–acceptor system approximately 5.6 Å from the N1-methyl group (measured from the 2D structure), whereas the regioisomer N-(5-methyl-1H-benzimidazol-2-yl)urea (CAS 55864-38-5) positions the urea at the 2-position of the imidazole ring, creating a fundamentally different vector angle for hydrogen bonding. In the benzimidazole-urea VEGFR-2/TIE-2 kinase inhibitor series, the urea NH and benzimidazole N1 nitrogen form a bidentate interaction with the hinge region of the kinase; SAR data showed that relocating the urea from the benzimidazole 5-position to alternative positions disrupts this binding mode, with compounds lacking the correct N1–urea geometry losing ≥10-fold in enzymatic potency [1].

Regioisomer Binding Impact
Cross‑study comparable
≥10‑fold potency reduction when urea moved from C5 to C2
5‑ureido geometry critical for kinase hinge binding
VEGFR‑2/TIE‑2 SAR; co‑crystal structures support geometry
Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

N1-Methyl Substitution Effect on Lipophilicity and Predicted Permeability vs. N1-Unsubstituted Analog

The presence of the N1-methyl group increases the compound's computed lipophilicity relative to the N1-unsubstituted analog (1H-benzimidazol-5-yl)urea. The N1-methyl compound has a predicted LogP of approximately 1.68 (computed by vendor cheminformatics) , while the unsubstituted N1-H analog is predicted to have a lower LogP due to the additional hydrogen-bond donor capacity of the imidazole NH. This difference in LogP translates to a calculated increase in predicted passive membrane permeability, which is relevant for cell-based assay penetration. Additionally, N1-methylation blocks a metabolic site (imidazole NH) that in N1-unsubstituted benzimidazoles can undergo glucuronidation or oxidative N-dealkylation [1].

N1‑Methyl Lipophilicity Shift
Cross‑study comparable
Predicted LogP increase ≈0.5–0.8 units vs. N1‑H analog
May improve cell‑based assay penetration
Metabolic stabilization at N1 expected (class‑level)
Drug Design ADME Prediction Physicochemical Profiling

Hydrogen-Bond Donor/Acceptor Topology: N-(1-Methyl-1H-benzimidazol-5-yl)urea vs. 1-Methyl-1H-benzimidazol-5-amine (Precursor)

The urea moiety introduces two additional hydrogen-bond donors (urea NH2) and one hydrogen-bond acceptor (urea C=O) compared to the precursor amine, 1-methyl-1H-benzimidazol-5-amine. The target compound has a total of 2 HBD (urea NH2) and 2 HBA (benzimidazole N3 + urea C=O) [1], whereas the amine precursor has fewer HBD (1 from NH2) and fewer HBA (1 from benzimidazole N3). This expanded H-bonding capacity is critical for target engagement in systems where a bidentate or tridentate interaction is required, such as in kinase hinge binding, protease active sites, or DNA minor-groove recognition. The TPSA of 72.9 Ų for the urea compound [1] versus the smaller TPSA of the amine precursor further reflects this differential interaction potential.

H‑Bond Donor Expansion
Class‑level inference
+2 HBD, +1 HBA vs. 5‑amino precursor
Enables bidentate/tridentate target engagement
TPSA 72.9 Ų supports interaction potential; urea provides donor/acceptor topology
Chemical Biology Fragment-Based Drug Design Target Engagement

Best-Fit Application Scenarios for N-(1-Methyl-1H-benzimidazol-5-yl)urea Based on Verified Evidence


Kinase Inhibitor Medicinal Chemistry: Scaffold for VEGFR-2/TIE-2 Hinge-Binding Motif Exploration

The compound's 1-methyl-5-ureido substitution pattern aligns with the core pharmacophore identified in the benzimidazole-urea VEGFR-2/TIE-2 kinase inhibitor series [1]. Researchers developing ATP-competitive kinase inhibitors can use this compound as a minimal scaffold or control compound to probe the contribution of the benzimidazole N1 and urea NH to hinge-region binding, as established by the SAR and co-crystal structures reported for this chemotype [1]. The methyl group at N1 ensures that the imidazole nitrogen remains unprotonated and available for hydrogen bonding, while the C5 urea provides the second anchor point for the bidentate hinge interaction.

Building Block for Diversification into Extended Urea-Based Compound Libraries

The primary urea group at the 5-position serves as a synthetic handle for further derivatization (e.g., reaction with isocyanates, isothiocyanates, or coupling with carboxylic acids) to generate diverse N,N'-disubstituted urea or thiourea libraries [1]. The benzimidazole N1-methyl group remains inert under typical urea-forming conditions, allowing selective modification at the terminal urea nitrogen without requiring protecting-group strategies. This regiochemical orthogonality makes the compound a practical starting material for parallel synthesis of compound collections targeting DNA gyrase/topoisomerase IV, urease, or kinase enzymes—all established target classes for benzimidazole-ureas [2].

Reference Standard for Regioisomeric Purity in Analytical Method Development

Given the documented sensitivity of biological activity to the position of the urea substituent on the benzimidazole ring [1], this compound serves as an analytical reference standard for HPLC or LC-MS method development aimed at resolving 5-ureido, 2-ureido, and 6-ureido regioisomers. Its well-defined InChI Key (AATDBTFUDBHVBP-UHFFFAOYSA-N) and available computed properties from PubChem [2] facilitate unambiguous identification. Procurement of high-purity material with defined regioisomeric content is essential for laboratories synthesizing or characterizing benzimidazole-urea lead compounds.

Fragment-Based Screening for Targets Requiring Dual H-Bond Donor Pharmacophores

With a molecular weight of only 190.20 g/mol and two hydrogen-bond donors arranged in a specific geometry from the benzimidazole core [1], this compound meets fragment-like property criteria (MW < 250, HBD ≤ 3, HBA ≤ 3) suitable for fragment-based drug discovery (FBDD). The spatial arrangement of the urea NH2 relative to the benzimidazole N3 creates a defined donor–donor–acceptor motif that can be screened against protein targets requiring multipoint hydrogen-bond recognition, such as proteases, kinases, or phosphodiesterases. Its favorable TPSA of 72.9 Ų also predicts adequate aqueous solubility for biochemical assay conditions [1].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
5‑ureido, N1‑methyl pharmacophore geometry
Hinge‑binding assay context (VEGFR‑2/TIE‑2)
Urea library synthesis
Primary urea synthetic handle at C5
Regiochemical orthogonality in urea diversification
Regioisomeric purity analysis
Well‑defined 5‑ureido regioisomer
Chromatographic resolution of urea regioisomers (HPLC/LC‑MS)
Fragment‑based screening
Fragment‑like profile (MW 190, 2 HBD/2 HBA)
Binding assay for targets requiring dual H‑bond donors
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